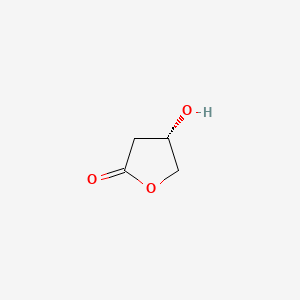

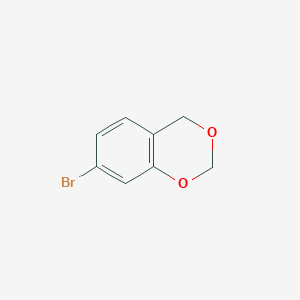

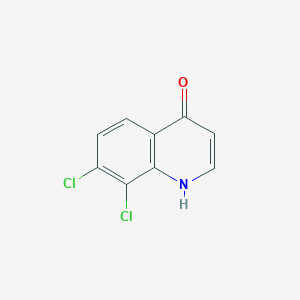

![molecular formula C12H23ClN2O2 B1311530 1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride CAS No. 1052527-10-2](/img/structure/B1311530.png)

1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Molecular Structures

1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acid hydrochloride has been instrumental in facilitating complex chemical syntheses and understanding molecular structures. For instance, Purkayastha et al. (2010) presented a novel cascade of reactions leading to pipecolic acid derivatives, highlighting the use of specific functional groups as acetonyl cation equivalents under acidic conditions (Purkayastha et al., 2010). Similarly, Bing (2005) described the synthesis of Donepezil hydrochloride, showcasing the utility of specific piperidine derivatives in complex organic syntheses (Bing, 2005).

Structural Characterization and Material Studies

The compound has also been a focus in studies aimed at understanding material structures and properties. Dega-Szafran et al. (2006) explored the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, providing insights into the molecular arrangements, hydrogen bonding patterns, and spectral characteristics of these materials (Dega-Szafran et al., 2006). Additionally, Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in a series of related compounds, shedding light on the tautomeric forms and specific molecular interactions (Katrusiak et al., 2011).

Pharmaceutical Process Development

The compound's derivatives have been integral in pharmaceutical process development. For example, Atkins et al. (2003) detailed the development of a manufacturing route for a GPIIb/IIIa receptor antagonist, highlighting the complexities and steps involved in the synthesis of related compounds (Atkins et al., 2003).

Future Directions

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEDGFZSJWRJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

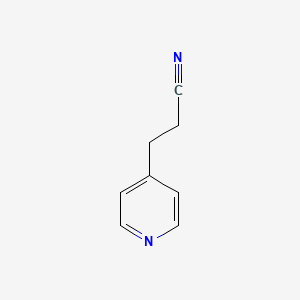

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)

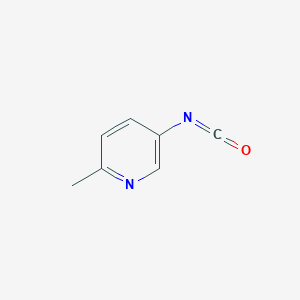

![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)

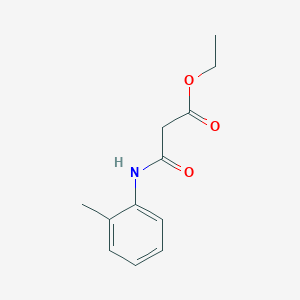

![N-[4-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1311467.png)

![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)